
(R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, oxo, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves several steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or oxo groups to carboxylic acids.
Reduction: Reduction of oxo groups to hydroxyl groups or trifluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions involving amino or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitro compound, while reduction of the oxo group may produce a hydroxyl compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and oxo groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)butanoate
- ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)hexanoate
Uniqueness
The uniqueness of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate lies in its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
methyl 2-amino-5-[[1-[[1-[(1-methoxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTYQIXPOXETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34F3N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
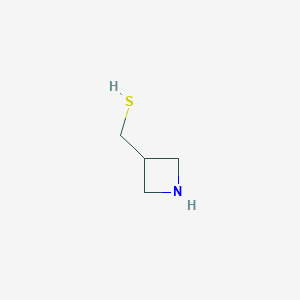
![2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12273033.png)
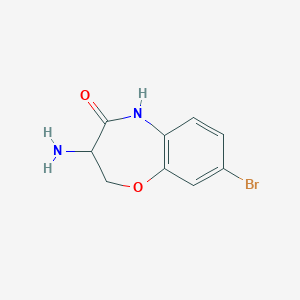
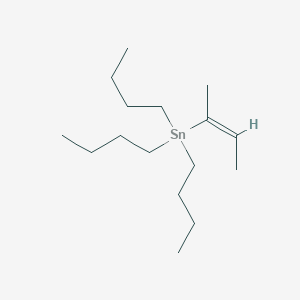
![1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12273067.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B12273068.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B12273076.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)
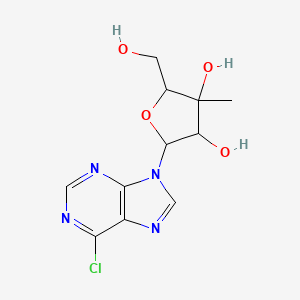
![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)
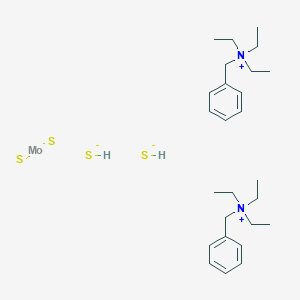
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)
![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)
